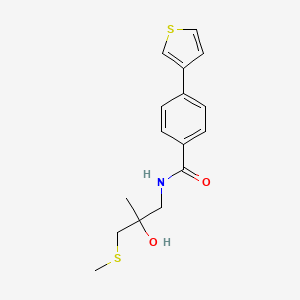

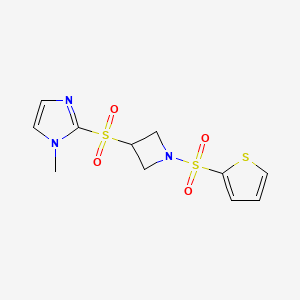

![molecular formula C17H23N3OS B2863245 3-Amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl 2-ethylpiperidyl ketone CAS No. 692747-81-2](/img/structure/B2863245.png)

3-Amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl 2-ethylpiperidyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in a high boiling point solvent such as pyridine or in the presence of a relatively strong base . This results in the formation of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate . The o-aminoester moiety of the molecule is a favorable unit to react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems .Chemical Reactions Analysis

Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, a precursor to the compound , is a polyfunctional compound possessing both nucleophilic and electrophilic properties . The typical nucleophilic position is the NH2 group, while the electrophilic position is the ester carbonyl . These different chemical properties have been used to design different heterocyclic moieties such as azoles, azines, and azepine derivatives .Scientific Research Applications

Chemical Synthesis and Reactivity

Research into the synthesis and reactivity of related chemical structures has led to the development of various synthetic methodologies and the exploration of their potential applications. For example, the study of bis(imino)pyridine iron catalyzed olefin hydrogenation explores the functional group tolerance and substrate scope, providing insights into the hydrogenation of olefins with different functional groups including ethers and ketones (Trovitch, Lobkovsky, Bill, & Chirik, 2008). Similarly, novel routes to N-amino-1H-pyrrolo[2,3-b]pyridines from α-hydroxyarylalkyl ketones and hydrazines indicate a method for producing 1-amino-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine through ring opening and cyclization reactions (Chudinov, Gashev, Firgang, & Semenov, 2007).

Catalytic Activity and Material Science

The exploration of new materials and catalysts is a significant area of application for compounds with complex heterocyclic structures. The synthesis and properties of poly(aryl ether ketone)s with 2,6-diphenylpyridyl moieties and 4-trifluoromethylphenyl side groups have been investigated, revealing their potential in creating materials with high thermal stability, low dielectric constants, and good mechanical properties (Li, Liu, Cheng, Jiang, & Sheng, 2014). This research opens avenues for the development of advanced polymers for electronic and aerospace applications.

Pharmaceutical Research and Bioactive Compounds

Although direct studies on 3-Amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl 2-ethylpiperidyl ketone were not found, related compounds have been explored for their bioactive potential. Synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine highlight the process of creating compounds with significant antibacterial and antifungal activities (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). Such studies underscore the potential of heterocyclic compounds in the development of new pharmaceuticals.

Advanced Optical Materials

The growth, optical, thermal, and dielectric aspects of dimethyl amino pyridinium 4-nitrophenolate 4-nitrophenol (DMAPNP) crystals have been studied for their non-linear optical applications. These crystals exhibit high optical transparency and efficiency, along with a significant second harmonic generation capability, suggesting their suitability for use in optical devices (Srinivasan, Kanagasekaran, Vijayan, Bhagavannarayana, Gopalakrishnan, & Ramasamy, 2007). This research contributes to the development of materials for laser technology and photonics.

Properties

IUPAC Name |

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3OS/c1-4-12-7-5-6-8-20(12)17(21)15-14(18)13-10(2)9-11(3)19-16(13)22-15/h9,12H,4-8,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQWRESZTRQFES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

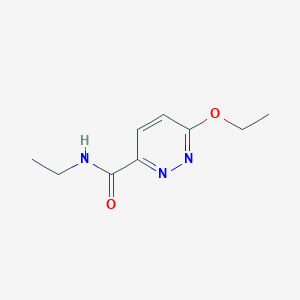

![6-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2863164.png)

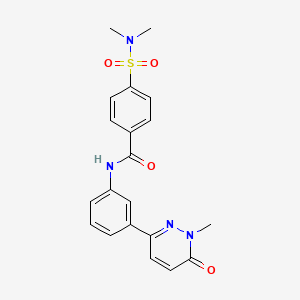

![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2863173.png)

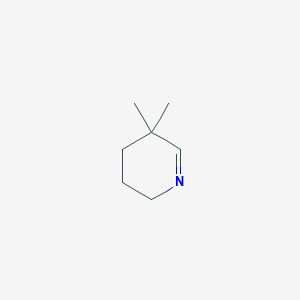

![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2863176.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B2863177.png)

![Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2863180.png)

![Ethyl 1-[(4-fluorophenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2863181.png)

![N,N-dimethyl-4-{[(naphthalen-2-yloxy)acetyl]amino}benzamide](/img/structure/B2863182.png)